molecular formula C8H6F3NO2 B6257450 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene CAS No. 445303-19-5

2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B6257450
CAS No.: 445303-19-5
M. Wt: 205.1
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Description

2-(1,1-Difluoroethyl)-1-fluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group, a fluoro group, and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a difluoroethylating reagent is advantageous due to its availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The difluoroethyl group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl groups.

    Reduction: The major product is 2-(1,1-difluoroethyl)-1-fluoro-4-aminobenzene.

    Oxidation: Products vary based on the extent of oxidation, potentially forming carboxylic acids or aldehydes.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoroethyl group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in drug design and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a nitro group and a difluoroethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

445303-19-5

Molecular Formula

C8H6F3NO2

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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